Cas no 2168455-70-5 (4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide)

4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide
- EN300-1456899
- 2168455-70-5
-
- インチ: 1S/C11H17NO3S/c1-11(2,8-13)9-4-6-10(7-5-9)16(14,15)12-3/h4-7,12-13H,8H2,1-3H3
- InChIKey: HBAGQMACONIBFF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(C)(C)CO)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 243.09291458g/mol
- どういたいしつりょう: 243.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 74.8Ų
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456899-0.25g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 0.25g |
$1262.0 | 2023-06-06 | ||
Enamine | EN300-1456899-250mg |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 250mg |
$1262.0 | 2023-09-29 | ||
Enamine | EN300-1456899-5.0g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 5g |
$3977.0 | 2023-06-06 | ||
Enamine | EN300-1456899-100mg |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 100mg |
$1207.0 | 2023-09-29 | ||
Enamine | EN300-1456899-10000mg |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 10000mg |
$5897.0 | 2023-09-29 | ||
Enamine | EN300-1456899-0.5g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 0.5g |
$1316.0 | 2023-06-06 | ||
Enamine | EN300-1456899-10.0g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 10g |
$5897.0 | 2023-06-06 | ||
Enamine | EN300-1456899-0.1g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 0.1g |
$1207.0 | 2023-06-06 | ||
Enamine | EN300-1456899-50mg |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 50mg |
$1152.0 | 2023-09-29 | ||
Enamine | EN300-1456899-0.05g |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide |
2168455-70-5 | 0.05g |
$1152.0 | 2023-06-06 |
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Back matter
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2168455-70-5)
The compound 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2168455-70-5) is a sulfonamide derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a hydroxy-2-methylpropan-2-yl group and a methylbenzene-sulfonamide moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide stands out for its potential as a scaffold for designing novel therapeutics. Its hydrophilic-lipophilic balance and hydrogen-bonding capacity are key attributes driving its investigation in drug formulation. This aligns with the growing focus on bioavailability enhancement and targeted drug delivery, topics frequently searched in academic and industrial databases.
The synthesis of CAS 2168455-70-5 involves multi-step organic reactions, often starting from toluene derivatives and incorporating sulfonation and amination processes. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity. These techniques are critical for quality control, a recurring theme in pharmaceutical manufacturing discussions. The compound’s stability under various pH conditions is also a hot topic, as it relates to formulation challenges in oral and topical applications.
From an industrial perspective, 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide is gaining traction in green chemistry initiatives. Researchers are optimizing its synthesis to reduce waste and energy consumption, addressing the global push for sustainable chemical processes. This resonates with the increasing number of searches for eco-friendly synthesis methods and catalytic alternatives in organic chemistry. Its potential as an intermediate for biodegradable polymers further amplifies its relevance in circular economy debates.
In pharmacological studies, preliminary data suggest that CAS 2168455-70-5 may interact with enzyme targets like carbonic anhydrases, a protein family widely studied for treating glaucoma and altitude sickness. This connection to disease-modifying mechanisms makes it a frequent subject in patent filings and preclinical research updates. The compound’s low cytotoxicity profile in vitro also positions it favorably for further development, a key consideration in lead optimization workflows.
The commercial availability of 4-(1-hydroxy-2-methylpropan-2-yl)-N-methylbenzene-1-sulfonamide through specialty chemical suppliers has expanded its accessibility for academic and industrial labs. This availability coincides with rising interest in structure-activity relationship (SAR) studies, as evidenced by search trends in chemical databases. Its crystalline properties and solubility data are frequently requested parameters, reflecting the compound’s utility in co-crystal engineering and pharmaceutical salt formation research.
Looking ahead, 2168455-70-5 represents a compelling case study in fragment-based drug design, a trending approach in medicinal chemistry. Its modular structure allows for diverse chemical modifications, enabling researchers to explore new pharmacophore space. This adaptability is particularly valuable in addressing drug resistance challenges, a persistent concern in antimicrobial and anticancer research. The compound’s progress will likely be tracked through scientific literature and conference presentations, maintaining its visibility in the chemical innovation landscape.
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